molecular formula C18H11ClN2O B2850113 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile CAS No. 252059-10-2

6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile

Cat. No.: B2850113
CAS No.: 252059-10-2
M. Wt: 306.75
InChI Key: DVMQTTCPYYTCHF-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile is a pyridine-based compound featuring a 4-chlorophenyl group at position 6, a phenoxy substituent at position 2, and a nitrile group at position 2. Pyridine-3-carbonitrile derivatives are pivotal in medicinal chemistry due to their versatility in forming hydrogen bonds and interactions with biological targets .

Properties

IUPAC Name

6-(4-chlorophenyl)-2-phenoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O/c19-15-9-6-13(7-10-15)17-11-8-14(12-20)18(21-17)22-16-4-2-1-3-5-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMQTTCPYYTCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H12ClNC_{16}H_{12}ClN with a molecular weight of approximately 273.73 g/mol. The compound features a pyridine ring substituted with a phenoxy group and a chlorophenyl moiety, which contributes to its biological activity.

Synthetic Routes

The synthesis typically involves:

  • Formation of the Pyridine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : The chlorophenyl and phenoxy groups are introduced via electrophilic aromatic substitution or nucleophilic substitution methods.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cancer types, including breast and lung cancer cells. For example, it has shown IC50 values in the low micromolar range against specific cancer cell lines, indicating potent activity.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases such as c-Met and EGFR, which are crucial in cancer cell signaling pathways.
  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, potentially via the activation of caspase pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Apoptosis InductionIncreased caspase activity
Kinase Inhibitionc-Met inhibition with IC50 < 1 µM

Case Study: Antitumor Activity

A study conducted by Ma et al. (2023) evaluated the anticancer effects of various pyridine derivatives, including this compound. The results showed that this compound significantly inhibited tumor growth in xenograft models, supporting its potential as a therapeutic agent for cancer treatment.

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPyridine ring, phenoxy groupAnticancer activity
1-(3-fluorophenyl)-3-(phenylurea)Lacks chlorophenyl substitutionModerate anticancer activity
1-(2,6-difluorophenyl)-3-(tetrazolylurea)Contains tetrazole ringStrong kinase inhibition

Comparison with Similar Compounds

Key Findings and Trends

  • Electron-Withdrawing Groups : Chlorine and trifluoromethyl substituents improve metabolic stability but may reduce solubility.
  • Biological Potency: Mercapto and imidazole groups enhance anticancer activity, while phenoxy derivatives favor antimicrobial applications.
  • Synthetic Flexibility : Modular synthesis allows rapid diversification, critical for drug discovery pipelines .

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